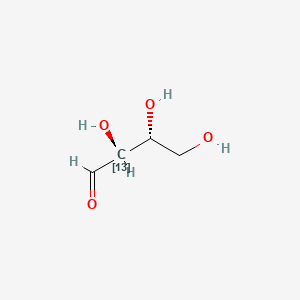
Dibenzo-P-dioxin-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo-P-dioxin-D8 is a deuterated analog of dibenzo-p-dioxin, a compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their high toxicity and potential to cause various health issues, including cancer and immune system damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-D8 typically involves the deuteration of dibenzo-p-dioxin. This process can be achieved through various methods, including catalytic deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterated solvents and reagents is also common in industrial settings to enhance the efficiency of the deuteration process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo-P-dioxin-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully deuterated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various deuterated and halogenated derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
Dibenzo-P-dioxin-D8 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.
Biology: Employed in studies investigating the biological effects of dioxins and their metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dioxins in the body.
Industry: Applied in environmental monitoring and remediation studies to track the fate and transport of dioxins in the environment
Mécanisme D'action
The mechanism of action of dibenzo-P-dioxin-D8 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism. This pathway plays a crucial role in the detoxification and elimination of dioxins from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but contain chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of oxygen atoms.
Polychlorinated biphenyls (PCBs): Structurally related compounds with similar toxicological properties
Uniqueness
Dibenzo-P-dioxin-D8 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in various analytical applications .
Propriétés
Formule moléculaire |
C12H8O2 |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octadeuteriodibenzo-p-dioxin |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
NFBOHOGPQUYFRF-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)













